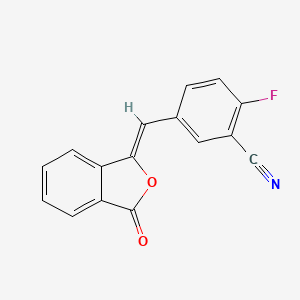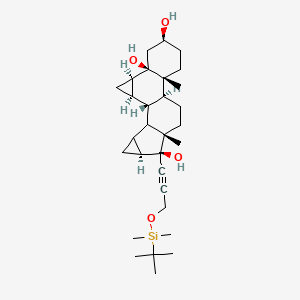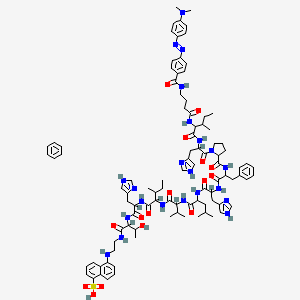
D-缬更昔洛韦盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Valganciclovir Hydrochloride, also known as D-Valganciclovir Hydrochloride, is a useful research compound. Its molecular formula is C14H23ClN6O5 and its molecular weight is 390.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-Valganciclovir Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Valganciclovir Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
巨细胞病毒 (CMV) 感染的治疗
D-缬更昔洛韦盐酸盐是一种抗病毒药物,用于治疗艾滋病患者的巨细胞病毒 (CMV) 感染 {svg_1}. 它通过减缓 CMV 病毒的生长来发挥作用 {svg_2}.
2. 预防器官移植受者的 CMV 感染 该化合物还用于预防从 CMV 阳性供体处接受器官的器官移植受者的 CMV 感染 {svg_3}.
CMV 视网膜炎的治疗
D-缬更昔洛韦盐酸盐适用于治疗免疫功能低下患者的 CMV 视网膜炎 {svg_4}. CMV 视网膜炎是一种常见的机会性感染,也是艾滋病患者的主要死亡原因 {svg_5}.
4. 渗透控制药物递送系统的开发 研究人员一直在开发和评估 D-缬更昔洛韦盐酸盐的单芯渗透泵 (SCOP) 片剂。 其目的是减少给药频率和相关的副作用 {svg_6}.
5. 测定 D-缬更昔洛韦盐酸盐的分析方法 已经开发了多种分析方法来测定 D-缬更昔洛韦盐酸盐在药物制剂和生物样本中的含量 {svg_7}.
6. 用于测定 D-缬更昔洛韦盐酸盐的稳定性指示 RP-HPLC 方法 已开发了一种稳定性指示 RP-HPLC 方法来测定 D-缬更昔洛韦盐酸盐 {svg_8}.
作用机制
Target of Action
D-Valganciclovir Hydrochloride, also known as Valganciclovir, is an antiviral medication primarily used to treat cytomegalovirus (CMV) infections . The primary target of Valganciclovir is the viral DNA polymerase in CMV-infected cells .
Mode of Action
Valganciclovir is a prodrug of ganciclovir . After administration, it is rapidly converted to ganciclovir by hepatic and intestinal esterases . In CMV-infected cells, ganciclovir is initially phosphorylated to the monophosphate form by a viral protein kinase, then it is further phosphorylated via cellular kinases to produce the triphosphate form .
Biochemical Pathways
The triphosphate form of ganciclovir gets incorporated into the viral DNA, replacing many of the adenosine bases . This results in the termination of the elongation of viral DNA, as phosphodiester bridges can no longer be built, destabilizing the strand .
Pharmacokinetics
Valganciclovir is rapidly converted to ganciclovir by intestinal and hepatic esterases after oral administration . This rapid conversion allows for improved bioavailability compared to ganciclovir .
Result of Action
The incorporation of ganciclovir into the viral DNA results in the termination of the elongation of viral DNA . This prevents the virus from replicating and spreading, thereby controlling the CMV infection .
Action Environment
The efficacy and stability of Valganciclovir can be influenced by various environmental factors. For instance, the presence of food can increase the bioavailability of the drug . Additionally, the drug’s effectiveness can be affected by the patient’s immune status, with the drug often used long-term as it suppresses rather than cures the infection .
安全和危害
未来方向
Valganciclovir Hydrochloride is commonly used for the treatment of cytomegalovirus (CMV) retinitis in people who have acquired immunodeficiency syndrome (AIDS) . It is also used to prevent cytomegalovirus disease in people who have received a heart, kidney, or kidney-pancreas transplant . To get the best results, valganciclovir must be given for the full time of treatment .
生化分析
Biochemical Properties
D-Valganciclovir Hydrochloride interacts with various enzymes and proteins in biochemical reactions. After oral administration, it is rapidly converted to ganciclovir by intestinal and hepatic esterases . As an analogue of guanosine, ganciclovir gets incorporated into DNA, which cannot be properly read by DNA polymerase . This results in the termination of the elongation of viral DNA .
Cellular Effects
D-Valganciclovir Hydrochloride has profound effects on various types of cells and cellular processes. It is used to treat cytomegalovirus (CMV) retinitis in patients diagnosed with acquired immunodeficiency syndrome (AIDS) . Severe leukopenia, neutropenia, anemia, thrombocytopenia, pancytopenia, and bone marrow failure including aplastic anemia have been reported in patients treated with this compound .
Molecular Mechanism
The mechanism of action of D-Valganciclovir Hydrochloride is quite complex. It is a prodrug for ganciclovir and exists as a mixture of two diastereomers . After administration, these diastereomers are rapidly converted to ganciclovir by hepatic and intestinal esterases . Ganciclovir, being an analogue of guanosine, gets incorporated into DNA and thus cannot be properly read by DNA polymerase . This results in the termination of the elongation of viral DNA .
Metabolic Pathways
D-Valganciclovir Hydrochloride is involved in certain metabolic pathways. It is rapidly hydrolyzed in the intestinal wall and liver to ganciclovir . No other metabolites have been detected . The major route of elimination of valganciclovir is by renal excretion as ganciclovir through glomerular filtration and active tubular secretion .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for D-Valganciclovir Hydrochloride involves the conversion of Valganciclovir to D-Valganciclovir followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Ganciclovir", "L-Valine", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Ganciclovir is reacted with L-Valine in the presence of sodium hydroxide and methanol to form Valganciclovir.", "Step 2: Valganciclovir is then converted to D-Valganciclovir by selective hydrolysis of the acetyl group using sodium hydroxide in water.", "Step 3: Hydrochloric acid is added to D-Valganciclovir to form D-Valganciclovir Hydrochloride.", "Step 4: The product is then purified by recrystallization from a suitable solvent." ] } | |
CAS 编号 |
1393911-57-3 |
分子式 |
C14H23ClN6O5 |
分子量 |
390.82 g/mol |
IUPAC 名称 |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2R)-2-amino-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C14H22N6O5.ClH/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22;/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22);1H/t8?,9-;/m1./s1 |
InChI 键 |
ZORWARFPXPVJLW-ICLMXVQUSA-N |
手性 SMILES |
CC(C)[C@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl |
规范 SMILES |
CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl |
同义词 |
2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl Ester D-Valine Hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145990.png)
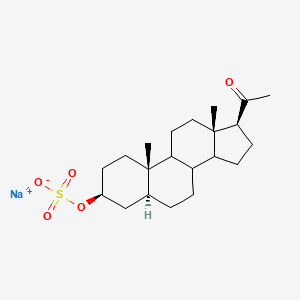
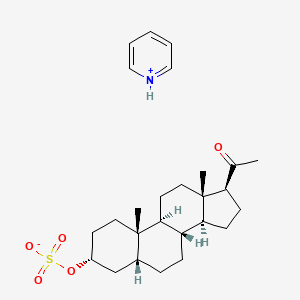
![S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1146002.png)
